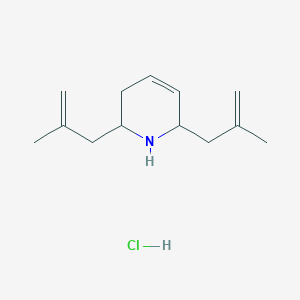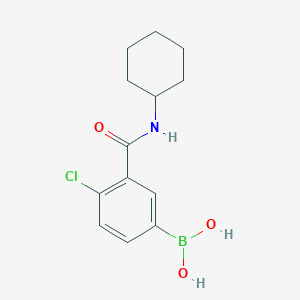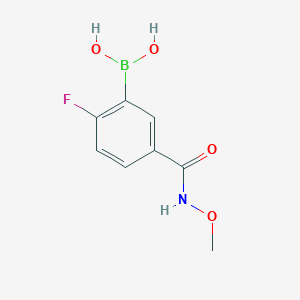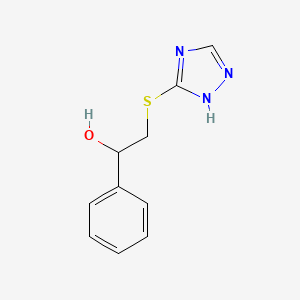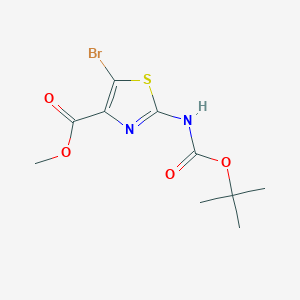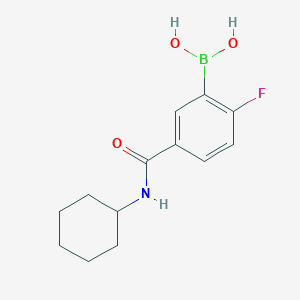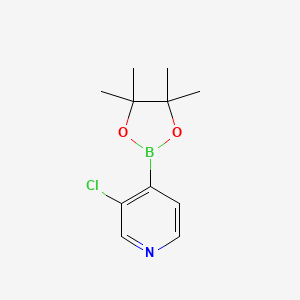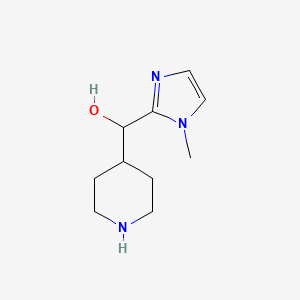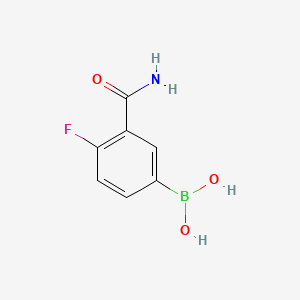
Trifluoperazina-d3 Dihidrocloruro
Descripción general
Descripción
Trifluoperazine-d3 Dihydrochloride is a derivative of Trifluoperazine, a phenothiazine antipsychotic medicine . It is used to treat anxiety or schizophrenia . Trifluoperazine may also be used for purposes not listed in the medication guide .
Molecular Structure Analysis
The molecular formula of Trifluoperazine-d3 Dihydrochloride is C21H24F3N3S . The average mass is 483.436 Da and the monoisotopic mass is 482.136475 Da .Aplicaciones Científicas De Investigación
Investigación Neurológica
Trifluoperazina-d3 Dihidrocloruro se utiliza como material de referencia certificado en la investigación neurológica para un análisis de datos altamente preciso y confiable. Ayuda a comprender el impacto del fármaco en diversas afecciones neurológicas y asiste en el desarrollo de tratamientos .
Terapia contra el Cáncer
Los estudios han demostrado que la trifluoperazina puede actuar como un inhibidor de la autofagia, lo que aumenta la eficacia de tratamientos como la radioterapia en el glioblastoma, un tipo de cáncer cerebral . Esto sugiere posibles aplicaciones para mejorar los resultados del tratamiento del cáncer.
Gestión de Trastornos Psicóticos
Aunque no está directamente relacionado con la this compound, su compuesto padre, la trifluoperazina, se utiliza para controlar la esquizofrenia y otros trastornos psicóticos. Esto indica su importancia en la investigación psiquiátrica y posibles aplicaciones en el estudio de los efectos del etiquetado isotópico en la eficacia de los fármacos .
Estudios de Virología
La trifluoperazina se ha estudiado por sus efectos sobre las infecciones virales, como la inhibición de la infección por el virus del dengue al dirigirse al proceso de descapsidación durante la penetración viral en las células . Esto podría conducir a nuevas terapias antivirales que utilizan derivados de la trifluoperazina.
Mecanismo De Acción
Target of Action
Trifluoperazine-d3 Dihydrochloride primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . The Dopamine D2 receptor is a postsynaptic receptor that plays a crucial role in the brain’s reward system. The Alpha-1A adrenergic receptor is involved in various physiological processes such as smooth muscle contraction and neurotransmitter release .
Mode of Action
Trifluoperazine-d3 Dihydrochloride acts as an antagonist to the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the normal function of these receptors. This results in a decrease in the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by Trifluoperazine-d3 Dihydrochloride is the dopaminergic pathway in the brain. By blocking the Dopamine D2 receptor, it disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as mood regulation, reward, and motor control .
Pharmacokinetics
Trifluoperazine-d3 Dihydrochloride is metabolized in the gut after administration and hepatically to active metabolites . The onset of action for control of agitation, aggression, hostility is 2 to 4 weeks; for control of psychotic symptoms (hallucinations, disorganized thinking or behavior, delusions): Within 1 week . The time to peak serum is 1.5 to 6 hours . The elimination half-life is 3 to 12 hours .
Result of Action
The molecular and cellular effects of Trifluoperazine-d3 Dihydrochloride’s action include a decrease in the release of hypothalamic and hypophyseal hormones, a depression of the reticular activating system, and changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It has also been found to have radiosensitivity effects on glioblastoma in vitro and in vivo .
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trifluoperazine-d3 Dihydrochloride-d3 DHCl has several advantages over other antipsychotics for use in laboratory experiments. It is non-toxic and has a low affinity for histamine receptors, which makes it a safer choice for use in animal studies. In addition, it has a long half-life and can be easily synthesized in the laboratory. However, it does have some limitations. It is not as potent as some other antipsychotics, and it is not as widely available as some other drugs.
Direcciones Futuras
There are several potential future directions for further research on Trifluoperazine-d3 Dihydrochloride-d3 DHCl. One potential area of research is to explore its potential as a treatment for other mental illnesses, such as depression and anxiety. Another potential direction is to explore its potential as a treatment for addiction. Finally, further research could be done to explore its potential as an adjunct treatment for other psychiatric medications.
Safety and Hazards
Trifluoperazine, the parent compound, should not be used if you have bone marrow suppression, liver disease, a blood cell disorder, or if you have drowsiness, slow breathing, weak pulse, or decreased alertness (such as after drinking alcohol or taking medicines that make you sleepy) . It is not approved for use in older adults with dementia-related psychosis .
Análisis Bioquímico
Biochemical Properties
Trifluoperazine-d3 Dihydrochloride plays a significant role in various biochemical reactions. It acts as a potent antagonist of dopamine D1 and D2 receptors, which are crucial in the regulation of neurotransmission in the brain . Additionally, it inhibits calmodulin, a calcium-binding messenger protein that is essential for various cellular processes . Trifluoperazine-d3 Dihydrochloride also interacts with α1-adrenergic receptors, contributing to its antipsychotic effects . These interactions highlight its multifaceted role in modulating neurotransmitter activity and cellular signaling pathways.
Cellular Effects
Trifluoperazine-d3 Dihydrochloride exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit autophagy in glioblastoma cells, thereby increasing their sensitivity to radiotherapy . Additionally, Trifluoperazine-d3 Dihydrochloride affects the release of hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, and wakefulness . These cellular effects underscore its potential therapeutic applications in oncology and neurology.
Molecular Mechanism
At the molecular level, Trifluoperazine-d3 Dihydrochloride exerts its effects through several mechanisms. It binds to and inhibits dopamine D1 and D2 receptors, leading to decreased dopaminergic neurotransmission . This inhibition is believed to be responsible for its antipsychotic effects. Furthermore, Trifluoperazine-d3 Dihydrochloride inhibits calmodulin, which in turn affects various calmodulin-dependent enzymes and signaling pathways . It also acts as an antagonist of α1-adrenergic receptors, contributing to its overall pharmacological profile . These molecular interactions provide a comprehensive understanding of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trifluoperazine-d3 Dihydrochloride change over time. The compound is relatively stable, but its degradation can impact long-term studies. In vitro studies have shown that its inhibitory effects on cellular processes such as autophagy and neurotransmission can persist for extended periods . The stability and degradation of Trifluoperazine-d3 Dihydrochloride must be carefully monitored to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of Trifluoperazine-d3 Dihydrochloride vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle weakness, dizziness, and drowsiness . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Trifluoperazine-d3 Dihydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through glucuronidation and oxidation . The compound interacts with enzymes such as UDP-glucuronosyltransferase, which plays a key role in its biotransformation . These metabolic pathways are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, Trifluoperazine-d3 Dihydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets . The compound is also distributed to other tissues, where it interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
Trifluoperazine-d3 Dihydrochloride exhibits specific subcellular localization patterns. It is known to accumulate in the cytoplasm and interact with intracellular targets such as calmodulin and dopamine receptors . Additionally, it may localize to specific organelles, influencing their function and signaling pathways. These subcellular localization patterns are critical for elucidating its precise mechanisms of action and therapeutic potential.
Propiedades
IUPAC Name |
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQUBUPAILYHI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)
